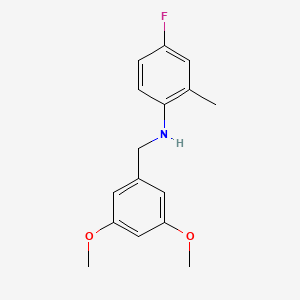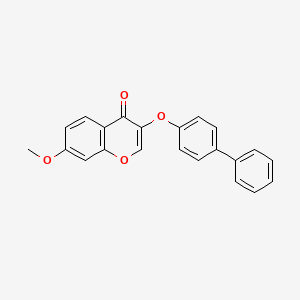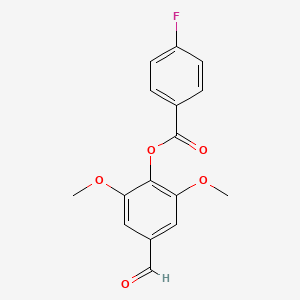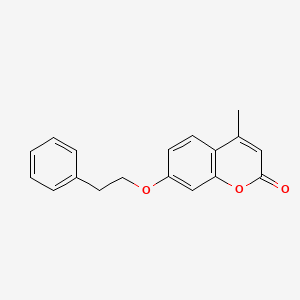![molecular formula C20H22FNO B5841242 [4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone](/img/structure/B5841242.png)
[4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone is a complex organic compound that features a unique structure combining an azepane ring, a fluorinated phenyl group, and a methyl-substituted phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, which can be synthesized through the cyclization of appropriate precursors. The fluorinated phenyl group is introduced via electrophilic aromatic substitution reactions, and the final step involves the formation of the phenylmethanone moiety through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development and research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of [4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide: This compound shares the azepane ring and fluorinated phenyl group but differs in the acetamide moiety.
Tetradecyl-2-[2-oxo-3-(2-oxopyrrolidin-1-yl)azepan-1-yl]acetate: Similar in having an azepane ring but with different substituents.
Uniqueness
[4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-15-13-19(22-11-7-2-3-8-12-22)18(21)14-17(15)20(23)16-9-5-4-6-10-16/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONCYICMXQPCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B5841163.png)
![2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B5841170.png)
![6-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5841182.png)
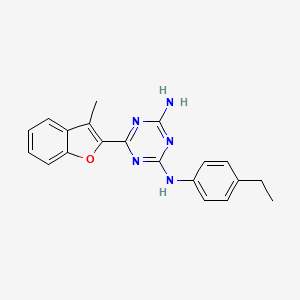
![N-[(E)-benzylideneamino]adamantane-1-carboxamide](/img/structure/B5841200.png)
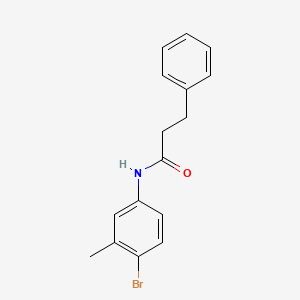
![4-methoxy-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5841212.png)
![4-methyl-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5841229.png)
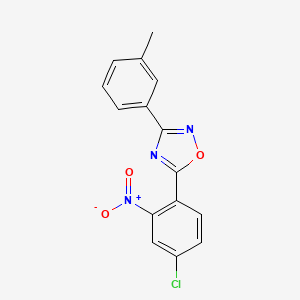
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B5841240.png)
